

# Application Notes and Protocols: DS18561882 in Acute Myeloid Leukemia (AML) Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

DS18561882 is a potent and selective inhibitor of MTHFD2 (methylenetetrahydrofolate dehydrogenase/cyclohydrolase 2), a mitochondrial enzyme crucial for one-carbon metabolism. [1][2][3] MTHFD2 is overexpressed in various cancers, including acute myeloid leukemia (AML), while having limited expression in normal adult tissues, making it an attractive therapeutic target.[3] Inhibition of MTHFD2 by DS18561882 disrupts essential metabolic pathways, leading to cancer cell death. This document provides a summary of the effects of DS18561882 on AML cell lines, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

# Data Presentation Biochemical and Cellular Activity of DS18561882

The inhibitory activity of **DS18561882** has been characterized through biochemical assays against its primary target, MTHFD2, and its cytosolic isoform, MTHFD1. Furthermore, its cytotoxic effects have been evaluated in various AML cell lines.



| Parameter                    | Target/Cell Line                                          | Value                                                     | Reference |
|------------------------------|-----------------------------------------------------------|-----------------------------------------------------------|-----------|
| Biochemical IC50             | Human MTHFD2                                              | Not explicitly stated,<br>but graphical data<br>available | [1]       |
| Human MTHFD1 (DC domain)     | Not explicitly stated,<br>but graphical data<br>available | [1]                                                       |           |
| Cell Viability EC50<br>(96h) | HL-60                                                     | Average value reported from four experiments              | [1]       |
| GI50                         | Cell-based assay                                          | 140 nM                                                    | [3]       |

## Potency of DS18561882 in AML Cell Lines

A study utilizing a CCK-8 assay demonstrated that **DS18561882** has a higher potency against five different AML cell lines when compared to a normal cell line (HCC1954-BL).[4]

| Cell Line                                                                                                            | IC50 (μM) after 48h |
|----------------------------------------------------------------------------------------------------------------------|---------------------|
| U937                                                                                                                 | ~1 µM               |
| MOLM-14                                                                                                              | ~1 µM               |
| THP-1                                                                                                                | ~1 µM               |
| KG-1                                                                                                                 | ~1 µM               |
| HL-60                                                                                                                | ~1 µM               |
| HCC1954-BL (Normal)                                                                                                  | >10 μM              |
| Note: IC50 values are approximated from graphical representations in the source publication and may not be exact.[4] |                     |

# **Signaling Pathway**



## Methodological & Application

Check Availability & Pricing

The mechanism of action of **DS18561882** involves the inhibition of MTHFD2 within the mitochondrial one-carbon metabolism pathway. This inhibition leads to a depletion of formate, which is a critical component for the synthesis of purines and thymidine.[1][5] The resulting nucleotide pool imbalance causes replication stress, characterized by the stalling of replication forks and the accumulation of single-stranded DNA. This triggers the ATR-mediated DNA damage response (DDR) pathway, leading to S-phase cell cycle arrest and subsequent apoptosis.[1]





Click to download full resolution via product page

Caption: **DS18561882** signaling pathway in AML cells.



# Experimental Protocols Cell Viability (CCK-8) Assay

This protocol is adapted from standard methodologies to assess the cytotoxic effects of **DS18561882** on AML cell lines.[4]

#### Materials:

- AML cell lines (e.g., U937, MOLM-14, THP-1, KG-1, HL-60)
- RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
- DS18561882 stock solution (in DMSO)
- Cell Counting Kit-8 (CCK-8)
- · 96-well plates
- Microplate reader

#### Procedure:

- Seed AML cells in a 96-well plate at a density of 5 x 10<sup>4</sup> cells/well in 100  $\mu$ L of complete medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
- Prepare serial dilutions of DS18561882 in culture medium.
- Add 10 μL of the diluted DS18561882 solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the cells with the compound for 48-96 hours.
- Add 10 μL of CCK-8 solution to each well.
- Incubate the plate for 2-4 hours at 37°C.



- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell viability as a percentage of the control and determine the IC50 values.

## **Western Blotting for MTHFD2 Expression**

This protocol outlines the procedure to detect changes in MTHFD2 protein levels following treatment with **DS18561882**.[4]

#### Materials:

- AML cells treated with DS18561882
- RIPA lysis buffer with protease inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against MTHFD2
- Loading control primary antibody (e.g., β-actin or GAPDH)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

### Procedure:



- Lyse the treated and control cells with RIPA buffer on ice.
- Quantify the protein concentration using a BCA assay.
- Denature 20-30 μg of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against MTHFD2 overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Wash the membrane with TBST.
- Apply the ECL substrate and visualize the protein bands using an imaging system.
- Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

# **Experimental Workflow**

The following diagram illustrates a typical workflow for evaluating the efficacy of **DS18561882** in AML cell lines.





Click to download full resolution via product page

Caption: Experimental workflow for **DS18561882** in AML.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress - PMC [pmc.ncbi.nlm.nih.gov]



- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. The Increase in the Drug Resistance of Acute Myeloid Leukemia THP-1 Cells in High-Density Cell Culture Is Associated with Inflammatory-like Activation and Anti-Apoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SCD and MTHFD2 inhibitors for high-risk acute myeloid leukaemia patients, as suggested by ELN2017-pathway association - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCD and MTHFD2 inhibitors for high-risk acute myeloid leukaemia patients, as suggested by ELN2017-pathway association PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: DS18561882 in Acute Myeloid Leukemia (AML) Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8095293#ds18561882-treatment-in-acute-myeloid-leukemia-cell-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com